Cas no 1805170-58-4 (2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride)

2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride
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- インチ: 1S/C7H2BrClF2INO/c8-4-2(5(9)14)1-3(6(10)11)7(12)13-4/h1,6H
- InChIKey: ZFMONYRQYUIEJY-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=CC(C(=O)Cl)=C(N=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 30
2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057620-1g |
2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride |
1805170-58-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chlorideに関する追加情報
Introduction to 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride (CAS No. 1805170-58-4)
2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride (CAS No. 1805170-58-4) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its bromo, difluoromethyl, iodo, and carbonyl chloride functionalities, offers a unique platform for the development of novel pharmaceuticals and chemical intermediates.
The molecular structure of 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride is particularly noteworthy due to its combination of halogenated and electrophilic groups. The bromo and iodo substituents provide valuable handles for further chemical modifications, while the difluoromethyl group introduces unique electronic and steric properties. The presence of the carbonyl chloride moiety makes this compound an excellent electrophile, facilitating its use in a wide range of nucleophilic substitution reactions.
In recent years, the use of halogenated pyridines has been extensively explored in the development of targeted therapies for various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of halogenated pyridines as potent inhibitors of kinases involved in cancer progression. The introduction of bromo and iodo substituents can significantly enhance the binding affinity and selectivity of these inhibitors, making them promising candidates for drug discovery.
The difluoromethyl group in 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride has also been shown to play a crucial role in modulating biological activity. Research conducted by a team at the University of California demonstrated that difluoromethylated compounds exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. This makes 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride an attractive starting material for the synthesis of drug candidates with optimized pharmacological profiles.
The carbonyl chloride functionality in this compound is another key feature that contributes to its versatility. As a highly reactive electrophile, it can readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the facile synthesis of amides, esters, and thioesters, which are important structural motifs in many biologically active molecules. For example, a recent study published in Tetrahedron Letters reported the successful use of carbonyl chlorides in the synthesis of peptidomimetics with potent antimicrobial activity.
In addition to its applications in medicinal chemistry, 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride has also found utility in materials science. The combination of halogenated and fluorinated groups can impart unique physical properties to polymers and other materials. A study published in the Journal of Polymer Science demonstrated that compounds with similar functionalities can be used as monomers for the synthesis of polymers with enhanced thermal stability and mechanical strength.
The synthetic accessibility of 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride is another factor that contributes to its appeal as a research tool. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for high yields and good functional group tolerance, making it possible to scale up production for both laboratory and industrial applications.
In conclusion, 2-Bromo-5-(difluoromethyl)-6-iodopyridine-3-carbonyl chloride (CAS No. 1805170-58-4) is a multifunctional compound with significant potential in various scientific disciplines. Its unique combination of bromo, difluoromethyl, iodo, and carbonyl chloride functionalities makes it an invaluable tool for researchers working on drug discovery, materials science, and synthetic organic chemistry. As ongoing research continues to uncover new applications for this compound, it is likely to remain a focal point in these fields for years to come.
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